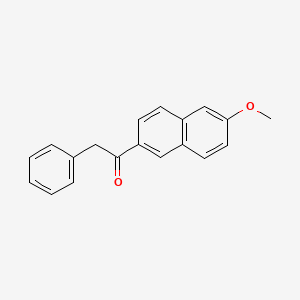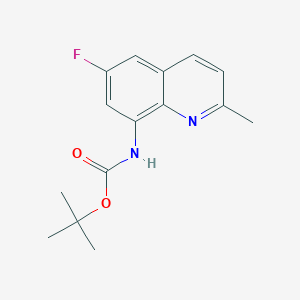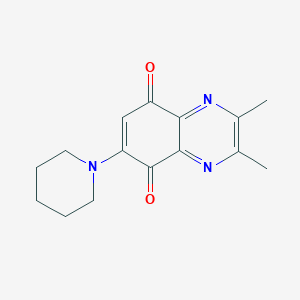
3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one is a heterocyclic compound that features both quinoline and pyrimidine moieties
Vorbereitungsmethoden
The synthesis of 3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one can be achieved through a reaction involving 4(3H)-pyrimidone and 2-chloro-3-(chloromethyl)quinoline. The reaction is typically carried out in the presence of potassium hydroxide and iron nanoparticles in dimethyl sulfoxide solution under reflux conditions .
Analyse Chemischer Reaktionen
3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives.
Reduction Reactions: The pyrimidinone moiety can be reduced to form pyrimidine derivatives.
Common reagents used in these reactions include potassium hydroxide, iron nanoparticles, and dimethyl sulfoxide. Major products formed from these reactions include substituted quinoline derivatives and pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of other heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
2-Chloroquinoline: Lacks the pyrimidine moiety and has different biological activities.
4(3H)-Pyrimidone: Lacks the quinoline moiety and has different chemical properties.
Quinoline N-oxide: An oxidized derivative with different reactivity.
The uniqueness of this compound lies in its combined quinoline and pyrimidine structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H10ClN3O |
|---|---|
Molekulargewicht |
271.70 g/mol |
IUPAC-Name |
3-[(2-chloroquinolin-3-yl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C14H10ClN3O/c15-14-11(8-18-9-16-6-5-13(18)19)7-10-3-1-2-4-12(10)17-14/h1-7,9H,8H2 |
InChI-Schlüssel |
IISTXRIOBBKAKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CN3C=NC=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-](/img/structure/B11847573.png)
![3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847579.png)



![2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11847595.png)


![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)



